2-Methyl-5-(trifluoromethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, characterized by the presence of a trifluoromethyl group at the 5-position and a methyl group at the 2-position of the pyridine ring. This compound is of interest due to its unique electronic properties and potential applications in medicinal chemistry and materials science. The trifluoromethyl group is known for its strong electron-withdrawing characteristics, which can significantly influence the compound's reactivity and biological activity.
2-Methyl-5-(trifluoromethyl)isonicotinic acid falls under the classification of heterocyclic compounds, specifically pyridine derivatives. Its molecular formula is , and it has a molecular weight of approximately 205.13 g/mol. The compound is typically synthesized for use in various chemical applications, particularly in pharmaceuticals as an intermediate for developing bioactive molecules.
The synthesis of 2-Methyl-5-(trifluoromethyl)isonicotinic acid can be achieved through several methods:
The choice of solvents, catalysts, and reaction conditions is crucial for optimizing yield and purity. Continuous flow reactors may also be used to enhance scalability and efficiency in industrial applications.
The molecular structure of 2-Methyl-5-(trifluoromethyl)isonicotinic acid features a pyridine ring with two substituents:
The structural formula can be represented as follows:
2-Methyl-5-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions:
These reactions are critical for synthesizing more complex organic molecules in pharmaceutical research.
The mechanism of action for compounds like 2-Methyl-5-(trifluoromethyl)isonicotinic acid often involves interactions with biological targets such as enzymes or receptors. The electron-withdrawing nature of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
Research indicates that these compounds may exhibit antimicrobial or anticancer properties, although specific pathways and molecular targets require further investigation.
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
2-Methyl-5-(trifluoromethyl)isonicotinic acid has several applications:
The palmitate binding pocket (PBP) of Transcriptional Enhanced Associate Domain (TEAD) proteins is a hydrophobic cavity characterized by a conserved cysteine residue (Cys380 in TEAD2) that undergoes auto-palmitoylation. This post-translational modification stabilizes TEAD's structure and facilitates its interaction with YAP/TAZ co-activators, driving oncogenic gene expression in Hippo pathway-deregulated cancers. 2-Methyl-5-(trifluoromethyl)isonicotinic acid derivatives target this pocket, disrupting TEAD palmitoylation and subsequent YAP/TAZ-dependent transcription [1] [7].
Key structural features of PBP inhibitors include:
Computational studies utilizing molecular dynamics simulations and MM/PBSA calculations identified 2-Methyl-5-(trifluoromethyl)isonicotinic acid scaffolds as high-affinity binders. Virtual screening of the ZINC20 database prioritized compounds like ZINC000013942794 due to stable hydrogen bonding with TEAD2 and favorable ADME properties [1] [7].
Table 1: Key Residues in TEAD Palmitate Binding Pocket
Residue (TEAD2) | Function | Conservation in TEAD1–4 |
---|---|---|
Cys380 | Covalent palmitate attachment site | Cys359 (TEAD1), Cys368 (TEAD3), Cys367 (TEAD4) |
Lys357 | Hydrogen bonding with inhibitor carboxyl groups | Lys336 (TEAD1), Lys345 (TEAD3), Lys344 (TEAD4) |
Phe428 | Hydrophobic pocket stabilization | 100% conserved |
Ser345 | Polar side pocket interaction | Variable; influences isoform selectivity |
Irreversible inhibition of TEAD is achieved by incorporating electrophilic Michael acceptors into 2-Methyl-5-(trifluoromethyl)isonicotinic acid derivatives. These compounds form covalent adducts with the nucleophilic Cys380 residue, permanently ablating palmitoylation capacity [8].
Synthetic strategies:
Biochemical advantages:
Table 2: Comparison of Reversible vs. Irreversible TEAD Inhibitors
Property | Reversible Inhibitors (e.g., Flufenamic Acid) | Irreversible Inhibitors (e.g., Acryloyl Derivative 5b) |
---|---|---|
Binding Mechanism | Non-covalent hydrogen bonding | Covalent adduct with Cys380 |
Palmitoylation IC₅₀ | 29.9–41.9 μM | 0.16–0.67 μM |
TEAD Reporter Inhibition (100 μM) | 96.8% residual activity | 1.6% residual activity |
Cellular Half-life | 2–4 hours | >24 hours |
Niflumic acid (2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid) serves as the scaffold for designing optimized TEAD inhibitors. Systematic modifications at three positions modulate potency:
Conversion to acrylamide (e.g., 5b) enables irreversible binding, boosting potency 150-fold [8].
R2 (Trifluoromethyl group):
Positioning at the meta-position maximizes van der Waals contacts with Phe428 and Ile408 [7].
R3 (Aryl ring):
Table 3: Structure-Activity Relationships of Niflumic Acid Derivatives
Derivative | R1 | R2 | R3 | TEAD Reporter Inhibition (100 μM) | Docking Score (ΔG, kcal/mol) |
---|---|---|---|---|---|
Niflumic acid | H | -CF₃ | H | 172.3% (activation) | -6.353 |
3b | -OMe | -CF₃ | H | 80.5% | -6.678 |
5b | Acrylamide | -CF₃ | 2-NO₂ | 1.6% | -8.309 |
2-Methyl-5-(trifluoromethyl)isonicotinic acid derivatives suppress TEAD-mediated transcription in cancers with Hippo pathway dysregulation. Key mechanistic effects include:
Table 4: Anticancer Activity of Representative Derivatives
Cancer Type | Cell Line | Compound | Effect | Mechanistic Basis |
---|---|---|---|---|
Mesothelioma | MSTO-211H | 5b | IC₅₀ = 0.8 μM (72h proliferation) | TEAD palmitoylation blockade, YAP nuclear exclusion |
Hepatocellular carcinoma | Hep G2 | 4C | G2/M cell cycle arrest (50% at 10 μM) | VEGFR2 kinase inhibition + TEAD suppression |
Lung adenocarcinoma | A549 | 5b | Apoptosis induction (BAX ↑ 5.2-fold, caspase-3 ↑ 3.8-fold) | TEAD-dependent apoptosis resistance reversal |
Palmitoylation and PBP inhibitors induce allosteric changes that disrupt TEAD-YAP/TAZ binding, despite targeting a site distal to the protein-protein interface:
Table 5: Allosteric Mechanisms of TEAD Inhibitors
Inhibitor Class | Representative Compound | Allosteric Effect on TEAD | Impact on YAP/TAZ Kd |
---|---|---|---|
Palmitate-competitive | Flufenamic acid | Minimal conformational change | No disruption |
Covalent PBP blockers | TED-347 | Ω-loop destabilization | 8-fold increase (YAP) |
Dual-pocket binders | TM2 | Helix α2 displacement, Ω-loop rigidity | 20-fold increase (YAP) |
The polar side pocket represents a novel design axis for allosteric modulators. Hydrogen-bonding interactions with Ser345 and Tyr426 (e.g., in TM2) propagate conformational shifts through a "hydrogen-bond network relay," disrupting YAP-binding residues Phe69 and Leu76 [2] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: